molecular formula C19H19ClN2O B12739835 4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl- CAS No. 75027-33-7

4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl-

Cat. No.: B12739835
CAS No.: 75027-33-7
M. Wt: 326.8 g/mol
InChI Key: PMQVHYFGALGEHY-UHFFFAOYSA-N
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Description

4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a fused oxazine and benzodiazepine ring system. These structural characteristics contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodiazepine precursors with oxazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining its structural integrity and biological activity .

Chemical Reactions Analysis

Types of Reactions

4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with enhanced pharmacological properties .

Scientific Research Applications

4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly as an antiviral and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4H-(1,4)Oxazino(4,3-a)(1,4)benzodiazepine, 1,2,4a,5-tetrahydro-10-chloro-9-methyl-7-phenyl- lies in its specific structural features and the resulting biological activities. Its ability to interact with multiple molecular targets and modulate various biochemical pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

75027-33-7

Molecular Formula

C19H19ClN2O

Molecular Weight

326.8 g/mol

IUPAC Name

10-chloro-9-methyl-7-phenyl-2,4,4a,5-tetrahydro-1H-[1,4]oxazino[4,3-a][1,4]benzodiazepine

InChI

InChI=1S/C19H19ClN2O/c1-13-9-16-18(10-17(13)20)22-7-8-23-12-15(22)11-21-19(16)14-5-3-2-4-6-14/h2-6,9-10,15H,7-8,11-12H2,1H3

InChI Key

PMQVHYFGALGEHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)N3CCOCC3CN=C2C4=CC=CC=C4

Origin of Product

United States

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